
3-(4-Bromophenyl)-4,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-4,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one (hereafter referred to as 3-4-BP-4,7-DMPH) is an organic compound with a unique chemical structure containing two fused ring systems. It is a member of the cinnolinone family of compounds and has gained attention for its potential applications in the fields of medicinal chemistry, organic chemistry, and drug discovery.
科学研究应用
3-4-BP-4,7-DMPH has been used in a variety of scientific research applications, including the study of enzyme inhibitors, the synthesis of novel compounds, and the development of new drug candidates. It has been used as a tool to study the inhibition of enzymes involved in the biosynthesis of cholesterol, and has been used to synthesize novel compounds with potential applications in medicinal chemistry. Additionally, 3-4-BP-4,7-DMPH has been used in the development of new drug candidates, such as inhibitors of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).
作用机制
3-4-BP-4,7-DMPH is believed to act as an inhibitor of the enzyme ACAT, which is involved in the biosynthesis of cholesterol. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the reaction that produces cholesterol. Additionally, 3-4-BP-4,7-DMPH is believed to be able to bind to other enzymes involved in the biosynthesis of cholesterol, such as HMG-CoA reductase and 3-hydroxy-3-methylglutaryl-CoA synthase.
Biochemical and Physiological Effects
3-4-BP-4,7-DMPH has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the level of cholesterol in the blood, as well as reduce the levels of low-density lipoprotein (LDL) cholesterol and triglycerides. Additionally, it has been shown to reduce the activity of the enzyme ACAT, leading to a reduction in the production of cholesterol.
实验室实验的优点和局限性
3-4-BP-4,7-DMPH has several advantages and limitations for use in lab experiments. Its advantages include its relatively low cost and ease of synthesis, as well as its ability to bind to a number of enzymes involved in the biosynthesis of cholesterol. Its limitations include its instability in the presence of light and heat, as well as its potential toxicity.
未来方向
There are a number of potential future directions for the use of 3-4-BP-4,7-DMPH. These include further research into its mechanism of action, as well as the development of new drug candidates based on its structure. Additionally, further research could be conducted into its potential applications in the fields of medicinal chemistry, organic chemistry, and drug discovery. Additionally, further research could be conducted into its potential use as a tool to study the inhibition of enzymes involved in the biosynthesis of cholesterol and other important biological molecules. Finally, further research could be conducted into its potential use as a therapeutic agent for the treatment of cholesterol-related diseases.
合成方法
3-4-BP-4,7-DMPH can be synthesized using a variety of methods, including a Grignard reaction, an aldol condensation, and a Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent with a carbonyl compound, producing an alcohol. The aldol condensation involves the reaction of two aldehydes or ketones with an acid catalyst, producing an α,β-unsaturated aldehyde or ketone. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone, producing an alkene. Each of these methods has been used to synthesize 3-4-BP-4,7-DMPH, and the most commonly used method is the Wittig reaction.
属性
IUPAC Name |
3-(4-bromophenyl)-4,7-dimethyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-9-7-13-15(14(20)8-9)10(2)16(19-18-13)11-3-5-12(17)6-4-11/h3-6,9-10,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMLUJULGWVPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=NN2)C3=CC=C(C=C3)Br)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


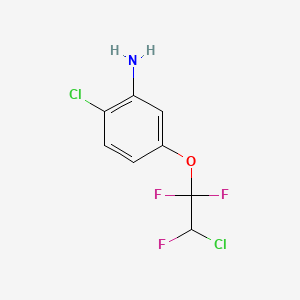

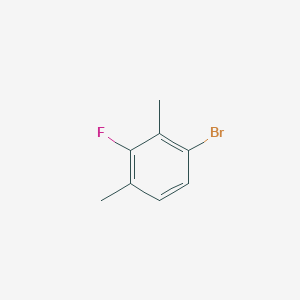
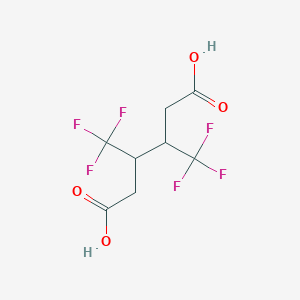
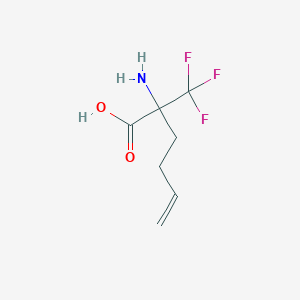
![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl oxalate](/img/structure/B6343661.png)
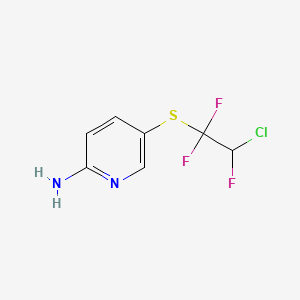
![4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343670.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343679.png)
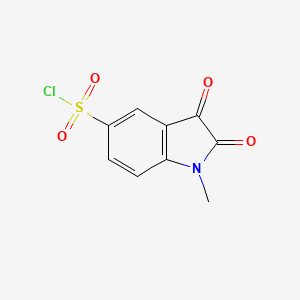
![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)
![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)
